molecular formula C18H22N2O2 B2496917 Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate CAS No. 64261-07-0

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate

Cat. No. B2496917
CAS RN: 64261-07-0
M. Wt: 298.386
InChI Key: PFRXJEDCOMKDBZ-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can also be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity, finding application as an ultraviolet filter in sunscreens .


Molecular Structure Analysis

The linear formula for Ethyl 4-(dimethylamino)benzoate is (CH3)2NC6H4CO2C2H5 . The molecular weight is 193.24 g/mol . The detailed molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

Ethyl 4-(dimethylamino)benzoate has a melting point range of 63-66 °C . It is a hydrophilic polymer .

Scientific Research Applications

Mechanism of Action

Ethyl 4-(dimethylamino)benzoate is majorly used as a photo-initiator, which means it absorbs light and initiates a chemical reaction . It also has a strong estrogenic activity .

Safety and Hazards

Ethyl 4-(dimethylamino)benzoate may damage fertility and the unborn child. It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

ethyl 4-[[4-(dimethylamino)phenyl]methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-22-18(21)15-7-9-16(10-8-15)19-13-14-5-11-17(12-6-14)20(2)3/h5-12,19H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRXJEDCOMKDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate

CAS RN

64261-07-0
Record name ETHYL 4-(4-(DIMETHYLAMINO)BENZYLAMINO)BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-aminobenzoate (10 g) and 4-(dimethylamino)benzaldehyde (9.0 g) in methylene chloride (200 mL) is added sodium triacetoxyborohydride (18.9 g) and acetic acid (3.47 mL) under ice-cooling, and the mixture is stirred at room temperature for 2 days. To the reaction mixture is added a saturated sodium hydrogencarbonate solution and extracted with chloroform (×2). The extract is concentrated in vacuo and the residue is triturated in n-hexane/ethyl acetate to give ethyl 4-[4-(dimethylamino)benzylamino]benzoate (11.6 g, yield; 64%) as powder. MS (APCI) m/z; 299 [M+H]+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.47 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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